molecular formula C15H12N2OS B183630 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 117106-06-6

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Numéro de catalogue: B183630
Numéro CAS: 117106-06-6
Poids moléculaire: 268.3 g/mol
Clé InChI: IFCHTXWAPAEDEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazoline, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C15H12N2OSC_{15}H_{12}N_{2}OS and has been studied for various pharmacological effects, including anti-tubercular, anti-leishmanial, and cytotoxic activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Weight : 268.334 g/mol
  • CAS Number : 117106-06-6
  • LogP : 3.35670 (indicating moderate lipophilicity)

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of 2,3-dihydroquinazolin-4(1H)-one derivatives, including this compound. In vitro evaluations against Mycobacterium tuberculosis H37Ra revealed that several derivatives exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 µg/mL. The most potent compound in the series had an MIC of 12.5 µg/mL, indicating its potential as a lead candidate for further development against tuberculosis .

Anti-Leishmanial Activity

In silico studies have suggested that derivatives of 2,3-dihydroquinazolin-4(1H)-one possess promising anti-leishmanial activities. Molecular docking studies targeting key proteins such as Pyridoxal Kinase and Trypanothione Reductase showed strong binding affinities. In vitro testing confirmed these findings with IC50 values as low as 0.05 µg/mL for certain derivatives . These results indicate that modifications to the quinazoline structure can enhance biological efficacy against leishmaniasis.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored. Compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines, including LoVo and HCT-116 cells. Mechanistic studies revealed that the cytotoxicity is mediated through apoptosis pathways involving the modulation of Bcl-2 family proteins and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural characteristics. The presence of specific substituents at the phenyl and thioxo positions can significantly affect their pharmacological properties. For instance:

  • Methyl groups at position 5 enhance lipophilicity and may improve membrane permeability.
  • Phenyl substitution offers additional interaction sites for binding to biological targets.

Research Findings Summary

Activity TypeMIC/IC50 ValuesReference
Anti-Tubercular12.5 - 25 µg/mL
Anti-LeishmanialIC50 = 0.05 µg/mL
Cytotoxicity (LoVo)IC50 = 294.32 µM
Cytotoxicity (HCT-116)IC50 = 298.05 µM

Case Studies

  • Anti-TB Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their anti-tubercular activity using agar dilution methods. Among them, one compound showed remarkable efficacy with an MIC of 12.5 µg/mL against M. tuberculosis .
  • In Silico Docking Studies : Molecular docking studies indicated that certain derivatives have high binding affinities to target proteins involved in leishmaniasis treatment, suggesting a rational approach to drug design based on structural modifications .

Propriétés

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHTXWAPAEDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561850
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-06-6
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.